BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Technical Guide: (R)-3-
Aminomethyl-N-Cbhz-morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

(R)-Benzyl 3-

Compound Name: (aminomethyl)morpholine-4-
carboxylate
Cat. No.: B11809359

Get Quote

Executive Summary

(R)-3-aminomethyl-N-Cbz-morpholine (CAS: 1312161-62-8) is a highly versatile,
stereochemically pure chiral building block extensively utilized in modern medicinal chemistry.
Featuring a morpholine core substituted at the 3-position with a primary amine and protected at
the secondary amine with a carboxybenzyl (Cbz) group, this scaffold provides critical
conformational rigidity and hydrogen-bonding capabilities. It serves as a key intermediate in the
synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor
antagonists [2] and Bcl-2 family apoptosis-inducing agents [3].

Chemical Identity and Physicochemical Properties

The strategic placement of the Cbz protecting group is not arbitrary; it offers excellent
orthogonality when subsequent synthetic steps require the protection of the primary amine
(e.g., with a Boc group). The Cbz group is stable under acidic conditions (unlike Boc) and mild
basic conditions, allowing for the selective manipulation of the primary amine without
compromising the integrity of the morpholine nitrogen.
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Table 1: Key Physicochemical Properties

Property Value

] (R)-Benzyl 3-(aminomethyl)morpholine-4-
Chemical Name

carboxylate
CAS Registry Number 1312161-62-8
Molecular Formula C13H18N203
Molecular Weight 250.29 g/mol
Stereochemistry (R)-enantiomer
Appearance Colorless to pale yellow viscous oil or solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO
Storage Conditions 2-8°C, inert atmosphere (Argon/N2)

(Data curated from commercial supplier specifications [1])

Synthesis and Manufacturing Pathways

The synthesis of (R)-3-aminomethyl-N-Cbz-morpholine demands strict stereochemical control
to prevent racemization at the C3 position. The most robust pathway begins with the chiral pool
precursor, D-serine.

Step-by-Step Methodology and Causality

Step 1: N-Protection of D-Serine
o Protocol: D-serine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH.

o Causality: The Cbz group is chosen over Boc because it withstands the strongly basic
alkylation conditions required in Step 2. Furthermore, it can be orthogonally cleaved later via
hydrogenolysis without affecting acid-sensitive functional groups that may be introduced
downstream.

Step 2: Cyclization to Morpholine Core
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e Protocol: N-Cbz-D-serine is treated with sodium hydride (NaH) and 1,2-dibromoethane in
DMF at 0°C, slowly warming to room temperature.

o Causality: The strong base deprotonates both the hydroxyl and carboxyl groups. The
subsequent intramolecular cyclization forms the morpholine ring. Strict temperature control
(< 25°C) is critical here; elevated temperatures drastically increase the risk of base-catalyzed
racemization at the alpha-chiral center.

Step 3: Chemoselective Reduction to Alcohol

Protocol: The carboxylic acid is activated using isobutyl chloroformate and N-
methylmorpholine to form a mixed anhydride. This intermediate is reduced in situ with
sodium borohydride (NaBH4) in a water/THF mixture to yield (R)-4-Cbz-3-
(hydroxymethyl)morpholine.

Causality: Direct reduction of the carboxylic acid with strong reagents like Lithium Aluminum
Hydride (LAH) would concurrently reduce or cleave the Cbz carbamate. The mixed
anhydride method ensures chemoselective reduction of the acid while leaving the Cbz
protecting group completely intact.

Step 4: Activation and Azidation

Protocol: The primary alcohol is converted to a mesylate using methanesulfonyl chloride
(MsClI) and triethylamine (Et3N) in DCM. The mesylate is subsequently displaced by sodium
azide (NaN3) in DMF at 60°C.

Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. The
azide displacement proceeds via an SN2 mechanism. Because the reaction occurs at the
adjacent methylene carbon rather than the C3 stereocenter itself, the (R)-configuration is
perfectly preserved.

Step 5: Staudinger Reduction

o Protocol: The azide is reduced to the primary amine using triphenylphosphine (PPh3) in
THF/H20 at room temperature.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11809359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

« Causality: Standard catalytic hydrogenation (Pd/C, H2) would successfully reduce the azide
but would simultaneously cleave the Cbz protecting group. The Staudinger reaction is
perfectly chemoselective, reducing only the azide to the primary amine to yield the final
product.

D-Serine

Protection

N-Cbz-D-serine
(Cbz-Cl, NaOH)

Cyclization

(R)-4-Cbz-morpholine-3-carboxylic acid
(1,2-Dibromoethane, NaH)

Chemoselective Reduction

(R)-4-Cbz-3-(hydroxymethyl)morpholine
(Isobutyl chloroformate, NaBH4)

Activation & Substitution

(R)-4-Cbz-3-(azidomethyl)morpholine
(MsClI, Et3N; then NaN3)

Staudinger Reduction

(R)-3-aminomethyl-N-Cbz-morpholine

(PPh3, H20 - Staudinger)
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Step-by-step synthesis of (R)-3-aminomethyl-N-Cbz-morpholine from D-serine.
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Applications in Drug Discovery

The morpholine ring is a privileged scaffold in pharmacology. It improves aqueous solubility,
modulates pKa, and enhances metabolic stability. The 3-aminomethyl substitution provides a
highly reactive vector for further functionalization, such as amide coupling or reductive
amination.

Orexin Receptor Antagonists

Derivatives of 3-aminomethyl-morpholine have been patented as potent, non-peptide
antagonists of human orexin receptors (OX1 and OX2) [2]. These G-protein-coupled receptors
(GPCRs) regulate sleep-wake cycles. By competitively blocking orexin binding, these
compounds prevent intracellular calcium release, thereby promoting sleep. They are heavily
investigated for treating insomnia and narcolepsy.
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Mechanism of action of morpholine-derived orexin receptor antagonists.

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

This specific scaffold is also utilized in the synthesis of Bcl-2 family inhibitors [3]. The
morpholine moiety is structurally ideal for fitting into the P4 pocket of the Bcl-2 protein, while
the aminomethyl group serves as a critical linker to the rest of the macrocyclic or linear API,
disrupting protein-protein interactions and inducing apoptosis in cancer cells.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for downstream APl manufacturing, a self-validating
analytical protocol must be employed.

o Chiral HPLC (Self-Validating Protocol):

o Purpose: To determine the enantiomeric excess (ee).
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o Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile
phase of Hexane/lsopropanol/Diethylamine (80:20:0.1).

o System Validation: The (S)-enantiomer must be injected alongside the sample as a
reference standard. This creates a self-validating system: if the method cannot
demonstrate baseline resolution between the spiked (S)-enantiomer and the (R)-
enantiomer, the ee calculation is void. An ee of >98% is standard for pharmaceutical
applications.

e 1H and 13C NMR Spectroscopy:
o Purpose: Structural confirmation.

o Key Signals: The methylene protons of the Cbz group typically appear as a singlet or AB
quartet around 5.1 ppm. The aminomethyl protons appear around 2.7-2.9 ppm, shifting
slightly upon protonation.

e LC-MS:
o Purpose: Mass verification and purity.
o Result: The ESI+ spectrum should show a prominent [M+H]+ peak at m/z 251.1.

Handling, Stability, and Storage

As a primary amine, the compound is susceptible to oxidation and carbamate formation upon
prolonged exposure to atmospheric CO2.

» Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed
amber vial to prevent degradation.

o Handling: Perform all transfers in a fume hood. If the compound presents as a viscous oil,
gentle warming (up to 40°C) may be used to reduce viscosity for pipetting, though weighing
by difference is highly recommended to ensure stoichiometric accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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